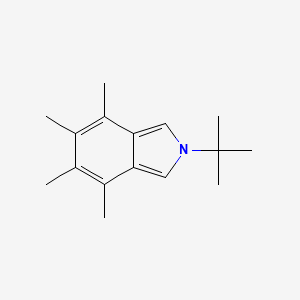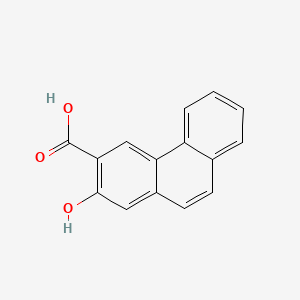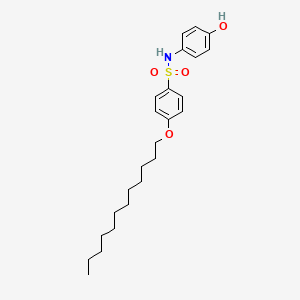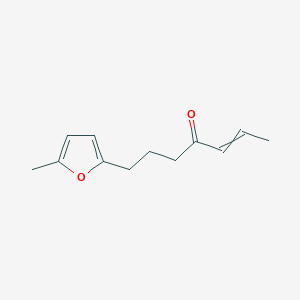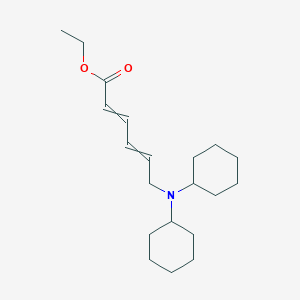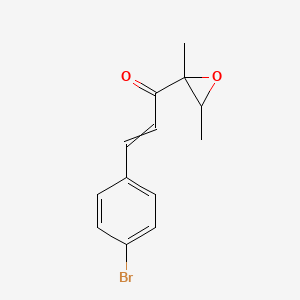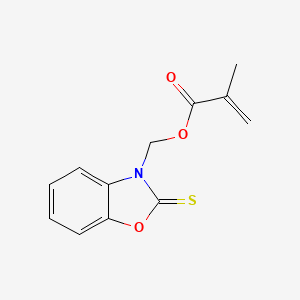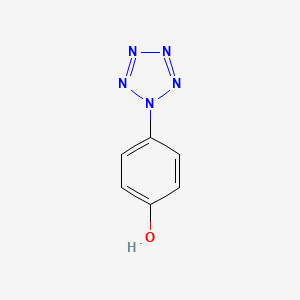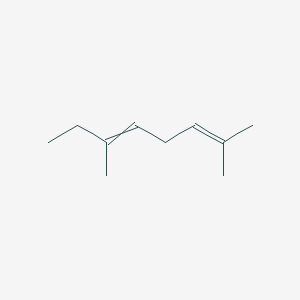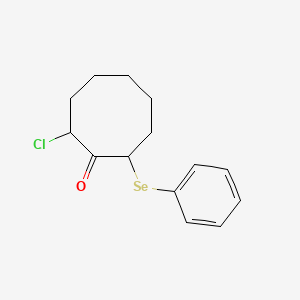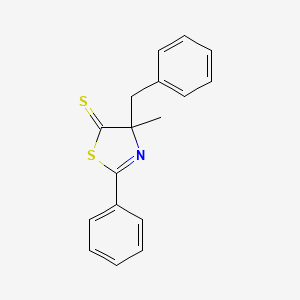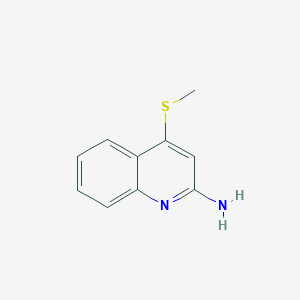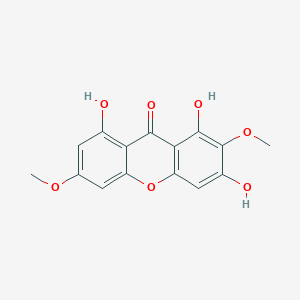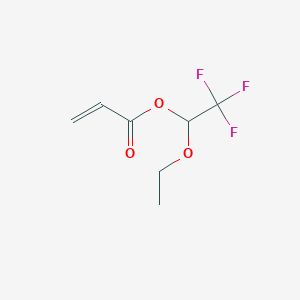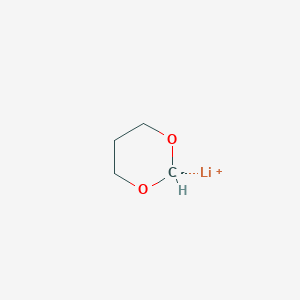
Lithium 1,3-dioxan-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 1,3-dioxan-2-ide is an organolithium compound with the molecular formula C4H7LiO2. It is a derivative of 1,3-dioxane, where one of the hydrogen atoms is replaced by a lithium atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium 1,3-dioxan-2-ide can be synthesized through the deprotonation of 1,3-dioxane using a strong base such as n-butyllithium. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:
C4H8O2+n-BuLi→C4H7LiO2+n-BuH
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation method. Scaling up would involve careful control of reaction conditions to ensure safety and yield optimization.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium 1,3-dioxan-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with electrophiles such as alkyl halides.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, acting as a strong base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with alkyl halides typically occur in aprotic solvents like THF at low temperatures.
Addition Reactions: Reactions with carbonyl compounds often require the presence of a catalyst and are conducted at low to moderate temperatures.
Deprotonation: This reaction is usually carried out in the presence of a weak acid under an inert atmosphere to prevent unwanted side reactions.
Major Products:
Nucleophilic Substitution: Produces substituted 1,3-dioxanes.
Addition Reactions: Forms new carbon-carbon bonds, leading to various substituted products.
Deprotonation: Results in the formation of lithium salts of the corresponding acids.
Wissenschaftliche Forschungsanwendungen
Lithium 1,3-dioxan-2-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Polymer Chemistry: It is involved in the polymerization of 1,3-dioxane to create polymer electrolytes for lithium-metal batteries.
Materials Science: It is used in the development of new materials with unique properties, such as ion-conductive pathways in covalent organic frameworks.
Wirkmechanismus
The mechanism by which lithium 1,3-dioxan-2-ide exerts its effects involves its role as a nucleophile and a strong base. It can deprotonate weak acids and participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved include:
Nucleophilic Centers: It targets electrophilic centers in molecules, facilitating substitution and addition reactions.
Acid-Base Reactions: It acts as a strong base, deprotonating weak acids and forming lithium salts.
Vergleich Mit ähnlichen Verbindungen
Lithium 1,4-dioxane: Another organolithium compound with similar reactivity but different structural properties.
Lithium 1,3-dioxolane: A related compound with a five-membered ring structure, used in similar applications.
Uniqueness: Lithium 1,3-dioxan-2-ide is unique due to its six-membered ring structure, which provides different steric and electronic properties compared to its five-membered ring analogs. This difference can influence its reactivity and the types of reactions it can undergo.
Eigenschaften
CAS-Nummer |
118418-18-1 |
|---|---|
Molekularformel |
C4H7LiO2 |
Molekulargewicht |
94.1 g/mol |
InChI |
InChI=1S/C4H7O2.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
InChI-Schlüssel |
AIYSHYBPUUZWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1CO[CH-]OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


